molecular formula C14H15NO4 B8697380 ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B8697380
M. Wt: 261.27 g/mol
InChI Key: YPEKFTRFHMGZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate is an organic compound with a complex structure that includes an oxazole ring, a methoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-carboxylic acid alcohols.

Scientific Research Applications

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]oxazole-5-carboxylic acid ethyl ester
  • Ethyl (4-methoxyphenyl)acetate
  • (E)-3-(4-Methoxyphenyl)-2-propenoic acid ethyl ester

Uniqueness

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various research applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3

InChI Key

YPEKFTRFHMGZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.0 g 4-Methoxybenzamide was dissolved in 400 ml ethanol. The mixture was warmed to 50° C. and 48.8 ml ethyl-2-chloroacetoacetate was added in one portion. The resulting mixture was refluxed for four days. The reaction mixture was cooled and the solvent removed under reduced pressure. The resulting residue was purified by flash chromatography on silica gel to obtain 23.5 g 2-(4-Methoxy-phenyl)-4-methyl-oxazole-5-carboxylic acid ethyl ester as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.8 mL
Type
reactant
Reaction Step Two

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